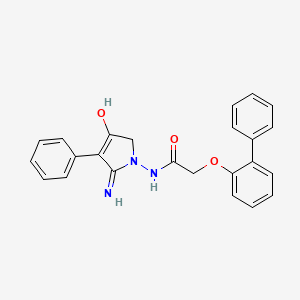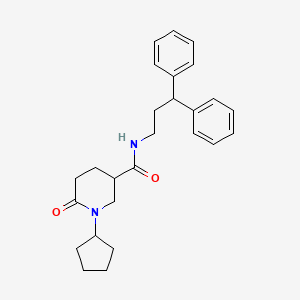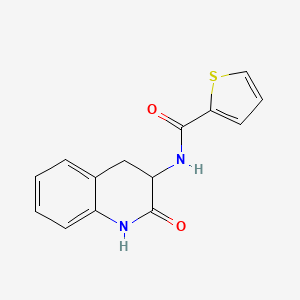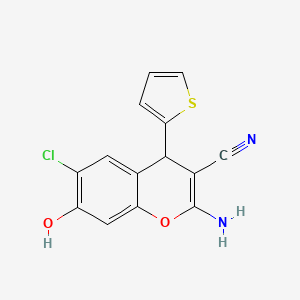![molecular formula C21H14Cl2N4O B6077120 4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}benzamide](/img/structure/B6077120.png)
4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazine core substituted with a 3,4-dichlorophenyl group and a benzamide moiety, making it a versatile molecule for research and industrial applications.
安全和危害
作用机制
Target of Action
The primary target of 4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide is the Epidermal Growth Factor Receptors (EGFR) and Histone Deacetylase (HDAC) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cell proliferation. HDAC, on the other hand, is involved in modulating gene expression by deacetylating histones and non-histone proteins.
Mode of Action
This compound acts as a dual inhibitor of EGFR and HDAC . It binds to these targets, inhibiting their activity. The inhibition of EGFR leads to a decrease in cell proliferation, particularly in cancer cells where EGFR is often overexpressed or mutated. The inhibition of HDAC results in an increase in the acetylation of histones, leading to changes in gene expression.
Biochemical Pathways
The compound affects the EGFR signaling pathway and the regulation of gene expression through histone acetylation . The EGFR pathway is involved in cell proliferation, survival, and differentiation. When EGFR is inhibited, the downstream effects include reduced cell proliferation and increased cell death. On the other hand, increased histone acetylation due to HDAC inhibition can lead to changes in gene expression, including the upregulation of genes involved in cell cycle arrest and apoptosis.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more accurate understanding.
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells . This is due to the inhibition of EGFR and the changes in gene expression caused by increased histone acetylation.
生化分析
Biochemical Properties
It is known that compounds with similar structures have been shown to interact with various enzymes and proteins .
Cellular Effects
Preliminary studies suggest that it may have significant effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}benzamide typically involves multiple steps, starting with the preparation of the phthalazine core. One common method includes the reaction of 3,4-dichloroaniline with phthalic anhydride to form the intermediate, which is then further reacted with benzoyl chloride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
化学反应分析
Types of Reactions
4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学研究应用
4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in cancer research, due to its ability to inhibit specific enzymes and pathways.
Industry: It is used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Similar compounds include other phthalazine derivatives and benzamide analogs, such as:
- 4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N-diethylbenzamide
- 4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N-methylbenzamide .
Uniqueness
What sets 4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}benzamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit specific kinases makes it a valuable compound for targeted cancer therapies.
属性
IUPAC Name |
4-[4-(3,4-dichloroanilino)phthalazin-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4O/c22-17-10-9-14(11-18(17)23)25-21-16-4-2-1-3-15(16)19(26-27-21)12-5-7-13(8-6-12)20(24)28/h1-11H,(H2,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVAWVUSLGTRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Benzyl-9-hydroxy-6-propan-2-yl-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one](/img/structure/B6077044.png)

![5-[(4-Chlorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione](/img/structure/B6077067.png)
![2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B6077072.png)

![2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N'~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B6077081.png)

![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B6077097.png)
![[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone](/img/structure/B6077099.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid](/img/structure/B6077100.png)
![4-[(3,5-dimethyl-4-isoxazolyl)acetyl]-1-isopropyl-6-{[4-(trifluoromethoxy)benzyl]oxy}-1,4-diazepan-2-one](/img/structure/B6077107.png)
![2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6077118.png)

![N-[3-(1H-indol-2-yl)phenyl]-1-[(2-methyl-5-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6077138.png)
